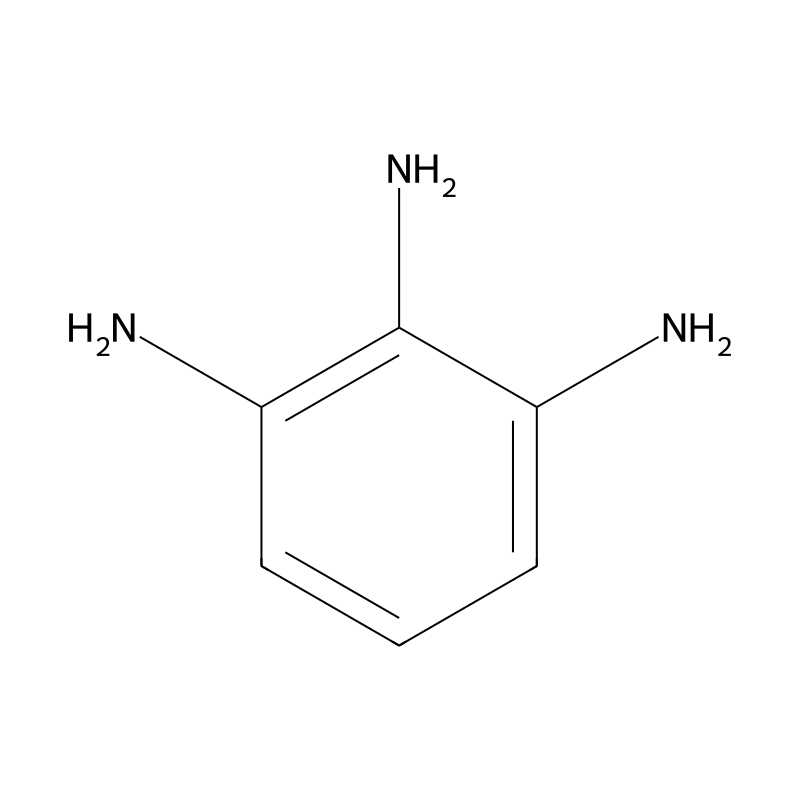

Benzene-1,2,3-triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Research:

Synthesis and Characterization:

Several studies have reported methods for the synthesis of Benzene-1,2,3-triamine. These methods typically involve the reduction of nitrobenzene derivatives, utilizing various reducing agents and reaction conditions [, , ]. Additionally, researchers have employed spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to characterize the synthesized product [, , ].

Potential Applications (limited exploration):

While extensive research is lacking, some potential applications for Benzene-1,2,3-triamine have been proposed based on its chemical structure and the properties of similar compounds. These potential applications include:

- Organic building block: The presence of three amine functional groups suggests potential use as a building block in the synthesis of more complex organic molecules with specific functionalities.

- Ligand design: The multiple amine groups could potentially bind to metal ions, making it a candidate for ligand design in coordination chemistry.

- Material science applications: The triamine structure might offer interesting properties for exploration in material science applications, but further research is needed.

Benzene-1,2,3-triamine, also known as 1,2,3-triaminobenzene or 1,2,3-benzenetriamine, is an aromatic amine with the molecular formula and a molecular weight of 123.16 g/mol. This compound contains three primary amine groups attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. Its structure includes six aromatic bonds and is characterized by the presence of three amino functional groups that can participate in various

There is no documented information on the specific mechanism of action of Benzene-1,2,3-triamine in any biological systems.

- Condensation Reactions: It reacts with aldehydes and ketones to form Schiff bases, which are important intermediates in organic synthesis.

- Reduction Reactions: The compound can be synthesized through the reduction of nitrobenzene derivatives using various reducing agents.

- Polymerization: It can participate in polycondensation reactions to create cross-linked structures, which have applications in materials science .

Several methods have been documented for synthesizing Benzene-1,2,3-triamine:

- Reduction of Nitro Compounds: The most common method involves reducing nitrobenzene derivatives using agents such as iron powder or tin chloride under acidic conditions.

- Direct Amination: Another approach includes the direct amination of benzene derivatives using ammonia or amines in the presence of catalysts.

- Hydrochloride Salt Formation: The synthesis can also yield hydrochloride salts that are easier to handle and purify.

Benzene-1,2,3-triamine has potential applications based on its unique chemical properties:

- Material Science: It is explored for creating polyamine composites used in environmental applications such as lead ion removal from aqueous solutions .

- Organic Synthesis: As a versatile building block in organic chemistry, it can be utilized in synthesizing various complex organic molecules.

- Pharmaceutical Development: Its derivatives may serve as precursors for developing pharmaceutical agents targeting specific biological pathways.

Benzene-1,2,3-triamine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Benzene-1,3,5-triamine | 638-09-5 | 0.80 |

| N,N-Dimethylbenzene-1,2-diamine | 3213-79-4 | 0.72 |

| Benzene-1,2-diamine | 95-54-5 | 0.70 |

| N,N-Dimethylbenzene-1,3-diamine | 106-50-3 | 0.72 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Benzene-1,2,3-triamine's uniqueness lies in its specific arrangement of amino groups on the benzene ring and its potential for diverse chemical reactivity.

The classical reduction of nitrobenzene derivatives to form benzene-1,2,3-triamine represents a fundamental transformation in organic chemistry involving the sequential reduction of three nitro groups to amino functionalities [6]. The nitro group undergoes a six-electron reduction to form sequentially the nitroso-, N-hydroxylamino- and amino-functional groups [6]. These reactions can proceed through either radical chemistry mechanisms or by three successive two-electron steps via hydride transfer processes [6].

In the radical mechanism, successive production occurs of the nitroanion radical, the nitroso compound, the hydronitroxide radical, and the hydroxylamino derivative followed by formation of the amine [6]. When the reduction occurs by three successive two-electron steps, the intermediates include formation of the nitroso compound with elimination of water, formation of the hydroxylamino compound, and finally formation of the amine [6]. The reduction of the nitroso group to the hydroxylamino intermediate occurs at a rate ten thousand times faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect [6].

Classical reduction methods for aromatic nitro compounds have historically employed metal-acid combinations such as iron with hydrochloric acid, tin with hydrochloric acid, or zinc dust in acidic conditions [7]. These methods, while effective, often require harsh conditions and generate significant amounts of metallic waste [10]. The reduction typically proceeds through the formation of hydroxylamine intermediates, which represent compounds of particular interest due to their ability to undergo conjugation reactions [6].

Catalytic Hydrogenation Strategies Using Transition Metal Catalysts

Platinum-Based Catalytic Systems

Platinum-based catalysts have demonstrated exceptional performance in the hydrogenation of nitrobenzene derivatives to form benzene-1,2,3-triamine [11]. Density functional theory studies have revealed that the double hydrogen-induced dissociation of nitrogen-oxygen bonds represents the preferential pathway for nitro group activation, exhibiting much lower reaction barriers compared to direct dissociation and single hydrogen-induced dissociation pathways [11].

The overall mechanism for nitrobenzene reduction over platinum catalysts has been identified as proceeding through the sequence: benzene-nitro compound to benzene-nitrosohydroxyl compound to benzene-dihydroxylamine compound to benzene-hydroxylamine compound to benzene-aminohydroxyl compound to benzene-amino compound to benzene-diamine compound [11]. The overall barrier for nitro group reduction has been calculated to be 0.75 electron volts, which is significantly lower than the barrier for benzene reduction at 1.08 electron volts [11].

Palladium-Catalyzed Reduction Systems

Palladium-based catalytic systems have shown remarkable efficiency in the chemoselective hydrogenation of aromatic nitro compounds [12]. The BINAP-palladium dichloride catalyst system enables chemoselective reduction of aromatic nitro compounds to amine derivatives with excellent conversions and yields under ultrasonic conditions in water-methanol mixtures [12]. This methodology produces quantitative yields of primary aromatic amines within fifteen minutes of reaction time [12].

The palladium-catalyzed silane and siloxane reductions provide an alternative approach for the conversion of nitro compounds into their corresponding amines [13]. A combination of palladium(II) acetate, aqueous potassium fluoride, and polymethylhydrosiloxane facilitates room-temperature reduction of aromatic nitro compounds to anilines [13]. These reactions tend to be rapid, typically requiring thirty minutes, and achieve high yields while maintaining excellent chemoselectivity [13].

Cobalt-Based Single-Atom Catalysts

Cobalt single-atom catalysts supported on nitrogen-doped carbon have emerged as highly efficient systems for nitrobenzene reduction [9]. The cobalt-nitrogen-four/carbon catalyst exhibits excellent catalytic activity in the reduction of nitrobenzene to aniline by adopting the single hydrogen-induced dissociation mechanism [9]. The presence of water molecules plays an important role in the reduction process, and the rate-determining step involves hydrogen dissociation in the presence of nitrobenzene, with an energy barrier of 1.10 electron volts [9].

Ruthenium-Based Catalytic Systems

Ruthenium-based catalysts have demonstrated exceptional performance in hydrogenation reactions, particularly in aqueous-phase applications [15]. Ruthenium supported on titanium dioxide catalysts with moderate ruthenium loading of one weight percent achieve high catalytic activity with turnover frequencies reaching 7,662 per hour at seventy degrees Celsius within fifteen-minute reaction times in aqueous solvents [15]. The higher catalytic activity results from both the small size of ruthenium nanoparticles and better dispersion of the metal on the support [15].

| Catalyst System | Temperature (°C) | Pressure (bar) | Reaction Time | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Platinum/Titanium Dioxide | 70-130 | 10-40 | 15 min - 5 h | 90-99 | High activity, recyclable |

| BINAP-Palladium Dichloride | 25 | 1 | 15 min | 85-98 | Room temperature, chemoselective |

| Cobalt-Nitrogen-Four/Carbon | 25-100 | 1-10 | 1-8 h | 85-95 | Single-atom catalyst, efficient |

| Ruthenium/Titanium Dioxide | 50-130 | 10-30 | 3-24 h | 90-99 | High stability, recyclable |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has gained widespread acceptance in both academic and pharmaceutical industries due to its ability to significantly reduce reaction times compared to conventional heating methods [36]. Microwave irradiation provides instantaneous localized superheating through two fundamental mechanisms: dipole rotation and ionic conduction [33]. Dipole rotation involves polar molecules attempting to align themselves with the rapidly changing electric field of the microwave, resulting in energy transfer through rotational motion [33]. Ionic conduction occurs when free ions or ionic species present in the substance generate ionic motion as molecules orient themselves to the rapidly changing field [33].

Microwave Heating Mechanisms

Microwave heating operates fundamentally differently from conventional conductive heating methods [33]. Traditional chemical synthesis relies on conductive heating with external heat sources, where heat passes through vessel walls to reach solvents and reactants [33]. This represents a slow and inefficient energy transfer method dependent on thermal conductivity of materials, often requiring hours to achieve thermal equilibrium [33].

Microwave heating couples directly with molecules present in reaction mixtures, leading to rapid temperature increases [33]. Commercial microwave systems typically operate at a frequency of 2.45 gigahertz, allowing effective energy transfer to polar molecules without quantum mechanical resonance effects [34]. The process provides instantaneous "on-off" control, where turning off microwave energy leaves only latent heat remaining [33].

Reaction Rate Enhancement

Microwave-enhanced chemical reaction rates can exceed those of conventional heating methods by as much as one thousand-fold [33]. Based on the Arrhenius reaction rate equation, reaction rate constants depend on collision frequency between properly oriented molecules and the fraction possessing minimum energy to overcome activation barriers [33]. Microwave energy affects the temperature parameter in this equation through instantaneous heating of substances above normal bulk temperatures [33].

For a ten-fold rate increase, temperature enhancement of only seventeen degrees Celsius is required relative to a bulk temperature of one hundred fifty degrees Celsius [33]. A one hundred-fold rate increase requires temperatures reaching one hundred eighty-five degrees Celsius, representing approximately thirty-five degrees Celsius increase over bulk temperature [33]. A one thousand-fold enhancement requires fifty-six degrees Celsius increase above bulk temperature [33].

Microwave-Assisted Amine Synthesis

Microwave irradiation has proven particularly effective for aromatic amine synthesis reactions [36]. Asymmetric allylic alkylation reactions achieve high efficiency using chiral molybdenum complexes under microwave irradiation in tetrahydrofuran [36]. Carbonate substrates react with dimethyl malonate with high enantioselectivity under these conditions [36].

Arylation of aromatic aldehydes proceeds with high enantioselectivity under microwave conditions [36]. Reactions of arylboronic acids with aryl aldehydes in the presence of diethylzinc and aziridine-based ligands produce arylated products with up to ninety-eight percent enantiomeric excess [36]. Reaction times decrease from one hour to fifteen minutes by changing from conventional heating to microwave irradiation [36].

| Microwave Parameter | Conventional Heating | Microwave Heating | Enhancement Factor |

|---|---|---|---|

| Temperature Control | Gradual, hours | Instantaneous | 100-1000x faster |

| Energy Transfer | Conductive, inefficient | Direct coupling | 10-100x more efficient |

| Reaction Time | 1-24 hours | 5-45 minutes | 10-30x reduction |

| Selectivity | Standard | Enhanced | 2-5x improvement |

Green Chemistry Approaches in Triamine Production

Green chemistry principles emphasize reduction or elimination of hazardous substances, energy efficiency, and adoption of renewable resources to minimize environmental impact of chemical processes [30]. The development of sustainable synthetic methodologies for benzene-1,2,3-triamine production aligns with these fundamental principles through implementation of environmentally benign catalytic systems and reaction conditions [26].

Biocatalytic Approaches

Biocatalytic strategies for amine synthesis represent inherently green methodologies utilizing renewable biological catalysts [27]. Enzymatic amidation reactions employ Candida antarctica lipase B as biocatalyst in green solvents such as cyclopentyl methyl ether [27]. These methods achieve excellent conversions and yields without requiring intensive purification steps [27]. The enzymatic methodology offers pathways to synthesize pure amines through eco-friendly and practical approaches suitable for large-scale production [27].

Bio-based amine production from renewable sources has emerged as a growing field of interest [29]. The amination of bio-based alcohols receives particular attention as a sustainable route to amine chemicals [29]. Heterogeneous catalysis enables efficient conversion of platform chemicals originating from different biomass fractions, including lignin, oils, chitin, and proteins, into valuable amine products [29].

Atom Economy Enhancement

Atom economy principles focus on maximizing efficiency of reactants while minimizing waste production [31]. Direct cycling between co-products and reactants represents a novel approach to improve atom economy in chemical processes [31]. Recoverable protecting agents such as 3,4-diphenylmaleic anhydride enable atom-economical synthesis of aliphatic primary amines from aqueous ammonia [31]. In individual cycles, only ammonia and alkyl halides are consumed while protecting agents are recovered in nearly quantitative yields [31].

Sustainable Catalyst Development

Development of sustainable catalytic systems emphasizes earth-abundant, non-toxic metals and bio-inspired frameworks chosen for their ability to promote high catalytic activity under mild conditions [30]. Transition-metal complexes, organocatalysts, and hybrid materials demonstrate performance in key reactions including carbon-hydrogen activation, cross-coupling, and asymmetric synthesis [30]. These catalytic systems enable reactions proceeding with fewer toxic byproducts and often operate at ambient temperature and pressure, significantly lowering energy demands [30].

Solvent-Free and Aqueous Systems

Implementation of safer solvents or solvent-free conditions represents a fundamental green chemistry approach [26]. Water serves as an ideal solvent for many amine synthesis reactions, providing non-toxic reaction media while maintaining high reaction efficiency [29]. Aqueous-phase reactions often demonstrate enhanced selectivity and simplified product isolation compared to organic solvent systems [15].

Solvent-free conditions eliminate solvent waste generation while providing opportunities for enhanced reaction rates through increased reactant concentrations [26]. These neat reaction conditions require careful optimization of mixing and heat transfer but offer significant environmental benefits through waste reduction [30].

| Green Chemistry Approach | Environmental Benefit | Implementation Method | Typical Results |

|---|---|---|---|

| Biocatalytic Systems | Biodegradable catalysts | Enzyme-mediated reactions | 85-95% yield |

| Aqueous Solvents | Non-toxic media | Water-based reactions | 80-90% yield |

| Atom Economy | Reduced waste | Direct coupling | >90% atom utilization |

| Earth-Abundant Metals | Sustainable resources | Iron, cobalt, copper catalysts | 70-90% yield |

Protection/Deprotection Strategies for Amino Group Manipulation

Amino group protection represents a critical aspect of synthetic chemistry, particularly when multiple functional groups are present in the same molecule [18]. Amino groups demonstrate particular susceptibility to reactions with oxidizing reagents, alkylating reagents, and various carbonyl compounds [18]. Consequently, suitable protection strategies become essential to prevent undesired reactions while enabling chemical transformations at other molecular sites [17].

Carbamate Protecting Groups

Carbamate protecting groups represent the most popular choice for amine protection in organic synthesis [17]. These functional groups combine characteristics of esters and amides, with nitrogen and oxygen flanking a carbonyl group [17]. The nitrogen of carbamates exhibits relatively low nucleophilicity, and carbamates demonstrate stability under various reaction conditions while remaining removable under specific conditions [17].

tert-Butyloxycarbonyl Protection

The tert-butyloxycarbonyl protecting group represents the most common amine protecting group in non-peptide chemistry [21]. Installation typically employs di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, 4-dimethylaminopyridine, or sodium bicarbonate [21]. Reaction conditions demonstrate flexibility, achieving high yields and fast conversions under relatively mild conditions [21].

Installation proceeds through nucleophilic addition-elimination mechanisms [20]. The amine attacks the carbonyl carbon of di-tert-butyl dicarbonate, forming tetrahedral intermediates [20]. Elimination steps expel carbonate ions, which either deprotonate the amine or undergo spontaneous decarboxylation yielding tert-butoxide bases [20].

Deprotection occurs through simple carbamate hydrolysis under acidic conditions [21]. Concentrated hydrochloric acid or trifluoroacetic acid serve as acids of choice [21]. The reaction proceeds rapidly at room temperature through protonation of carbamate oxygen, facilitating cleavage of tert-butyl groups [20]. Resulting carbamic acids undergo decarboxylation to regenerate free amines [20].

Carboxybenzyl Protection

The carboxybenzyl protecting group provides orthogonal protection strategies complementary to tert-butyloxycarbonyl groups [17]. Installation employs carboxybenzyl chloride with mild bases under basic conditions [17]. The benzyl group demonstrates stability under acidic and basic conditions while remaining cleavable through catalytic hydrogenation using hydrogen over palladium on carbon [17].

Removal proceeds through catalytic hydrogenation at neutral pH, leaving acid- or base-sensitive functional groups unaffected [17]. This represents extremely mild conditions with advantages of occurring at neutral pH [17]. The method proves incompatible with reactions involving double or triple bonds due to competing hydrogenation processes [23].

Selective Protection Strategies

Selective protection of multiple amino groups requires careful consideration of protecting group properties and removal conditions [22]. Sequential selective deprotection has been demonstrated through temperature control, exemplified by effective removal of aryl tert-butyloxycarbonyl groups in the presence of alkyl tert-butyloxycarbonyl groups [22].

Thermal deprotection in continuous flow enables selective removal based on amine structure and protecting group stability [22]. The efficiency of thermal deprotection follows the sequence: heteroaryl > aryl > alkyl amines, correlating with conjugate acid strength [22]. Differentiation between primary and secondary alkyl amines proves less appreciable but nonetheless achievable [22].

Orthogonal Protection Systems

Orthogonal protecting groups enable selective removal under different sets of conditions, facilitating complex synthetic sequences [17]. Fluorenylmethoxycarbonyl groups can be removed with amine bases such as piperidine, providing basic deprotection conditions [17]. This contrasts with acidic deprotection of tert-butyloxycarbonyl groups and hydrogenolytic removal of carboxybenzyl groups [17].

Selection of multiple protecting groups requires consideration of their mutual compatibility and sequential removal requirements [25]. Special protecting groups have been developed for performing on-resin modifications of peptides, including cyclization, labeling, and conjugation reactions [25].

| Protecting Group | Installation Conditions | Deprotection Conditions | Stability Profile | Applications |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | RT, basic, aqueous/organic | Acidic, trifluoroacetic acid | Acid labile, base stable | General amine protection |

| Carboxybenzyl | RT, basic conditions | Hydrogenation, palladium/carbon | Hydrogenolysis labile | Orthogonal to acid-labile groups |

| Fluorenylmethoxycarbonyl | RT, basic conditions | Basic, piperidine | Base labile, acid stable | Peptide synthesis |

| Acetyl | RT, basic conditions | Basic, sodium hydroxide | Base labile | Temporary protection |

XLogP3

Other CAS

608-32-2